4-(Trifluoromethyl)benzhydrazide
Overview
Description
4-(Trifluoromethyl)benzhydrazide, also known as 4-(Trifluoromethyl)benzohydrazide, is an aroyl hydrazine . It is a reagent used in the synthesis of benzoyl hydrazone derivatives displaying fungicidal activity .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)benzhydrazide involves various benzaldehydes or aliphatic ketones . It is also used as a reagent in the synthesis of benzoyl hydrazone derivatives .Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethyl)benzhydrazide is C8H7F3N2O . The structure of this compound includes a trifluoromethyl group attached to a benzene ring, which is further connected to a hydrazide group .Chemical Reactions Analysis
4-(Trifluoromethyl)benzhydrazide is useful in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . It is also used as a reagent in the synthesis of benzoyl hydrazone derivatives displaying fungicidal activity .Physical And Chemical Properties Analysis
The molecular weight of 4-(Trifluoromethyl)benzhydrazide is 204.15 g/mol . It has a topological polar surface area of 55.1 Ų . The exact mass and monoisotopic mass of the compound are both 204.05104734 g/mol .Scientific Research Applications
Organic Synthesis
4-(Trifluoromethyl)benzhydrazide: is a valuable intermediate in organic synthesis. Its unique structural motif allows it to participate in various chemical reactions, leading to the formation of complex organic compounds. For instance, it can be used to synthesize hydrazones, which are crucial in the preparation of heterocyclic compounds . These heterocyclic frameworks are found in many pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
4-(Trifluoromethyl)benzhydrazide is an aroyl hydrazine . The primary target of this compound is the respiratory system . .
Result of Action
Given its target on the respiratory system
Action Environment
The action, efficacy, and stability of 4-(Trifluoromethyl)benzhydrazide can be influenced by various environmental factors. For instance, it should be stored in a dark place and in an inert atmosphere at room temperature . .
Safety and Hazards
4-(Trifluoromethyl)benzhydrazide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water .
properties
IUPAC Name |
4-(trifluoromethyl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBDXTNCBPZMFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334421 | |
Record name | 4-(Trifluoromethyl)benzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzhydrazide | |
CAS RN |
339-59-3 | |
Record name | Benzoic acid, 4-(trifluoromethyl)-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)benzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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